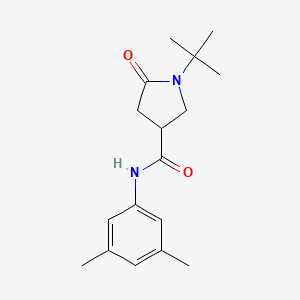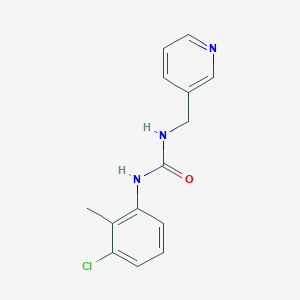![molecular formula C17H15BrN2 B5364566 2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile
Descripción general
Descripción
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile, also known as DMABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of organic electronics and biomedicine. DMABA belongs to the family of acrylonitrile-based compounds, which have been extensively studied for their unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile in electronic devices is based on its ability to transport electrons efficiently. This compound has a high electron affinity and can form stable charge-transfer complexes with electron-donating materials, such as triphenylamine derivatives. In biomedical research, the mechanism of action of this compound is related to its interaction with biological molecules, such as DNA and proteins. This compound can intercalate into DNA and induce structural changes, leading to apoptosis in cancer cells. This compound can also bind to proteins and inhibit their activity, leading to antibacterial effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, this compound was found to have no significant adverse effects on the liver, kidney, or other organs. This compound has also been reported to have low cytotoxicity against normal human cells, indicating its potential as a safe and effective anti-cancer agent. However, further studies are needed to evaluate the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile has several advantages for lab experiments, including its high yield synthesis, good solubility in organic solvents, and stable electronic and optical properties. This compound can be easily purified by recrystallization and can be used as a building block for the synthesis of new organic semiconductors. However, this compound has some limitations, such as its sensitivity to air and moisture, which can affect its electronic properties. This compound also has limited solubility in water, which can limit its applications in biological research.
Direcciones Futuras
There are several future directions for 2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile research. In the field of organic electronics, this compound can be used as a building block for the synthesis of new organic semiconductors with improved performance. This compound can also be used as a dopant in organic semiconductors to enhance their conductivity and stability. In biomedical research, this compound can be further investigated for its potential as a photosensitizer in PDT for cancer treatment. This compound can also be modified to improve its selectivity and potency against cancer cells. Furthermore, this compound can be used as a starting material for the synthesis of new antibacterial agents with improved activity and selectivity.
Conclusion
This compound is a promising chemical compound that has potential applications in the fields of organic electronics and biomedicine. This compound exhibits excellent electronic and optical properties, as well as low toxicity in vitro and in vivo. This compound has been shown to have anti-cancer and antibacterial activity, making it an attractive candidate for further research. Future studies should focus on the development of new organic semiconductors and antibacterial agents based on this compound, as well as the evaluation of its potential as a photosensitizer in PDT for cancer treatment.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile has been widely investigated for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound exhibits excellent electron-transporting properties, high thermal stability, and good solubility in organic solvents, which make it an attractive material for electronic devices. This compound has also been used as a building block for the synthesis of new organic semiconductors with improved performance.
In addition to its electronic properties, this compound has shown promising results in biomedical research. This compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Furthermore, this compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXOCRBRISZENC-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)



![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5364520.png)
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5364534.png)
![2-[[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5364551.png)
![4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)
![2-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5364567.png)
![N-cyclopropyl-1'-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364574.png)

![N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5364592.png)